molecular formula C13H15N3O5 B2813763 N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 1226429-44-2

N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No.: B2813763
CAS No.: 1226429-44-2
M. Wt: 293.279
InChI Key: BADAUQAKFFYLET-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic oxalamide derivative characterized by a hydroxyethyl-furan moiety and a 5-methylisoxazole substituent. The compound’s unique substituents—a furan ring with a methyl group and a hydroxylated ethyl chain—may influence solubility, metabolic stability, and target binding compared to other oxalamides .

Properties

IUPAC Name

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5/c1-7-3-4-10(20-7)9(17)6-14-12(18)13(19)15-11-5-8(2)21-16-11/h3-5,9,17H,6H2,1-2H3,(H,14,18)(H,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADAUQAKFFYLET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C(=O)NC2=NOC(=C2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the furan ring: Starting with a suitable precursor, the furan ring is synthesized through cyclization reactions.

    Introduction of the hydroxyethyl group: The furan derivative is then reacted with an appropriate reagent to introduce the hydroxyethyl group.

    Synthesis of the isoxazole ring: Parallelly, the isoxazole ring is synthesized from a different precursor through cyclization.

    Coupling reaction: The furan and isoxazole derivatives are coupled using oxalyl chloride to form the final oxalamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The oxalamide moiety can be reduced to amines.

    Substitution: The furan and isoxazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Differences :

  • Hydroxyethyl-furan vs.
  • Isoxazole vs. Thiazole/Imidazole : The 5-methylisoxazole group (similar to ’s compound 8) offers distinct electronic and steric properties compared to thiazole or imidazole rings in antiviral compounds (), which could modulate receptor binding .

Umami Agonists (S336 and Related Compounds)

S336 and its analogues (e.g., No. 1768, 1769, 1770) activate the hTAS1R1/hTAS1R3 umami receptor. The target compound lacks the pyridinylethyl or methoxybenzyl groups critical for S336’s receptor affinity, suggesting divergent applications. However, its hydroxyl and furan groups could interact with polar residues in alternative targets .

Antimicrobial and Antiviral Activity

  • GMC Series : Halogenated aryl groups in GMC-1 to GMC-5 (e.g., 4-bromophenyl) confer antimicrobial activity, likely via membrane disruption. The target compound’s isoxazole and furan substituents may offer milder antimicrobial effects due to reduced hydrophobicity .
  • HIV Entry Inhibitors : Thiazole-containing oxalamides () inhibit HIV by targeting the CD4-binding site. The target compound’s isoxazole group—a bioisostere of thiazole—could theoretically engage similar viral targets but requires validation .

Q & A

Basic Research Question

  • Storage Conditions : Store at –20°C in amber vials under inert gas (N2/Ar) to prevent oxidation of the hydroxyethyl group. Use desiccants to avoid hygroscopic degradation .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor impurities. Adjust pH to 6–7 if formulating in aqueous buffers .

How can structure-activity relationships (SAR) be systematically studied for this compound?

Advanced Research Question
Methodology :

  • Analog Synthesis : Modify substituents (e.g., methyl groups on furan/isoxazole) and evaluate bioactivity changes.
  • Biological Assays : Test in vitro enzyme inhibition (e.g., kinase assays) and cell-based models (e.g., IC50 in cancer lines). Use molecular docking to predict binding modes .
  • Data Correlation : Apply multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) with activity .
    Example : Evidence from similar oxalamides shows that electron-withdrawing groups on heterocycles enhance target affinity .

How to resolve contradictions between computational predictions and experimental bioactivity data?

Advanced Research Question
Approaches :

  • Validate Computational Models : Re-optimize docking parameters (e.g., force fields, solvation models) using crystal structures of target proteins .
  • Orthogonal Assays : Confirm activity with SPR (binding affinity) and cellular thermal shift assays (target engagement) .
  • Purity Checks : Use HPLC-MS to rule out degradation products (e.g., oxidized hydroxyethyl to ketone) .
    Case Study : Inconsistent IC50 values may arise from assay-specific conditions (e.g., ATP concentration in kinase assays); standardize protocols across replicates .

What methodologies are recommended for assessing metabolic stability in preclinical models?

Advanced Research Question
Experimental Design :

  • In Vitro : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS. Calculate intrinsic clearance (Clint) .
  • In Vivo : Administer IV/PO doses in rodents; collect plasma at timed intervals for pharmacokinetic analysis (AUC, t1/2).
  • Metabolite ID : Use high-resolution MS/MS to identify phase I/II metabolites (e.g., glucuronidation of the hydroxy group) .
    Data Interpretation : Compare metabolic pathways with structural analogs to guide lead optimization .

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